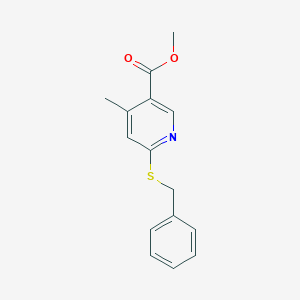

Methyl 6-(benzylthio)-4-methylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2S |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

methyl 6-benzylsulfanyl-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2S/c1-11-8-14(16-9-13(11)15(17)18-2)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

InChI Key |

VRBYHSJKIVWLJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Benzylthio 4 Methylnicotinate

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of Methyl 6-(benzylthio)-4-methylnicotinate identifies two primary disconnections that simplify the target molecule into more readily available precursors. The most logical disconnections are at the ester linkage and the thioether bond.

C(carbonyl)-O Bond Disconnection (Ester) : This disconnection points to the precursor 6-(benzylthio)-4-methylnicotinic acid and methanol (B129727) . This suggests a final esterification step to furnish the target molecule.

C(aryl)-S Bond Disconnection (Thioether) : This disconnection is characteristic of a nucleophilic aromatic substitution (SNAr) reaction. It leads to a key intermediate, Methyl 6-halo-4-methylnicotinate (typically chloro), and a sulfur nucleophile, benzyl (B1604629) mercaptan (phenylmethanethiol), in the presence of a base.

Following the second, more common synthetic route, the key starting materials are identified as:

6-Chloro-4-methylnicotinic acid : A commercially available or synthetically accessible substituted pyridine (B92270) core. biosynth.comscbt.com

Methanol : The alcohol required for the ester functionality.

Benzyl Mercaptan : The source of the benzylthio group.

Acid Catalyst (e.g., Sulfuric Acid): For the esterification reaction.

Base (e.g., Sodium Hydride, Potassium Carbonate): To facilitate the thiolation reaction.

This analysis outlines a strategic pathway: esterification of the nicotinic acid followed by a nucleophilic substitution to install the thioether.

Optimized Reaction Pathways and Detailed Experimental Conditions for Compound Synthesis

A plausible and optimized pathway for the synthesis of this compound begins with the esterification of 6-chloro-4-methylnicotinic acid, followed by the crucial thiolation step.

The first step is the conversion of 6-chloro-4-methylnicotinic acid to its corresponding methyl ester. The Fischer-Speier esterification is a standard and effective method for this transformation. This reaction involves heating the carboxylic acid in an excess of the alcohol (methanol) with a catalytic amount of a strong acid.

Detailed Experimental Conditions: The nicotinic acid derivative is dissolved in a large excess of methanol, which serves as both the reactant and the solvent. A strong mineral acid, typically concentrated sulfuric acid, is added dropwise as a catalyst. chemicalbook.comorientjchem.org The mixture is then heated to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). chemicalbook.com Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. google.comgoogle.com

| Parameter | Condition | Purpose | Reference |

| Reactants | 6-Chloro-4-methylnicotinic acid, Methanol | Carboxylic acid and alcohol | biosynth.com, chemicalbook.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic | chemicalbook.com, orientjchem.org |

| Solvent | Methanol (in excess) | Acts as a reactant and solvent, driving the equilibrium towards the product | chemicalbook.com |

| Temperature | Reflux (approx. 65°C) | Increases reaction rate | environmentclearance.nic.in |

| Reaction Time | 6-18 hours | To ensure complete conversion | google.com, environmentclearance.nic.in |

| Workup | Neutralization (e.g., NaHCO₃), Extraction (e.g., Ethyl Acetate) | To remove the acid catalyst and isolate the ester product | google.com, chemicalbook.com |

With the key intermediate, Methyl 6-chloro-4-methylnicotinate, in hand, the next step is the introduction of the benzylthio group at the C-6 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of the pyridine ring is an effective leaving group, activated towards nucleophilic attack by the ring nitrogen and the electron-withdrawing ester group.

Detailed Experimental Conditions: The reaction is typically carried out by first generating the thiolate anion from benzyl mercaptan using a suitable base. A strong base like sodium hydride (NaH) is effective and is often used in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). The benzyl mercaptan is added to a suspension of the base at a reduced temperature (e.g., 0°C), followed by the addition of Methyl 6-chloro-4-methylnicotinate. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the substitution to completion. The progress is monitored by TLC. The reaction is quenched by the addition of water, and the final product is extracted into an organic solvent.

| Parameter | Condition | Purpose | Reference |

| Reactants | Methyl 6-chloro-4-methylnicotinate, Benzyl Mercaptan | Electrophilic pyridine and sulfur nucleophile precursor | nih.gov, nih.gov |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Deprotonates the thiol to form the more potent thiolate nucleophile | environmentclearance.nic.in |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous aprotic solvent to facilitate the SNAr reaction | environmentclearance.nic.in |

| Temperature | 0°C to Room Temperature (or gentle heating) | Controlled addition at low temperature, followed by warming to complete the reaction | environmentclearance.nic.in |

| Workup | Aqueous quench, Extraction (e.g., Ethyl Acetate) | To quench the reaction and isolate the crude product | google.com |

The regioselectivity of the thiolation reaction is governed by the inherent electronic properties of the pyridine ring. Pyridine is an electron-deficient heterocycle, and this deficiency is most pronounced at the α (2, 6) and γ (4) positions. The presence of the electron-withdrawing methyl nicotinate (B505614) group at the 3-position further activates the adjacent 2- and 4-positions, but particularly the 6-position, for nucleophilic attack. This electronic arrangement makes the substitution of the chlorine atom at C-6 by the benzylthiolate anion a highly favorable and selective process. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen and the ester group, before the chloride ion is eliminated. nih.gov

Advanced Catalytic Systems Employed in Synthesis

While the synthetic pathway described relies on stoichiometric reagents (acid catalyst, base), advancements in catalysis offer alternative approaches.

Esterification : Solid acid catalysts, such as molybdenum oxide on a silica (B1680970) support (MoO₃/SiO₂), can be used as heterogeneous, reusable alternatives to sulfuric acid. orientjchem.org These systems can simplify the purification process by allowing the catalyst to be filtered off, reducing acidic aqueous waste.

Thiolation : While the SNAr reaction with an activated substrate like Methyl 6-chloro-4-methylnicotinate generally does not require transition-metal catalysis, related C-S bond formations can be achieved using palladium or copper catalysts in cross-coupling reactions, especially with less activated aryl halides. However, for this specific synthesis, a base-mediated SNAr approach is more direct and efficient.

Purification and Isolation Techniques for Attaining Research-Grade Purity

Achieving research-grade purity of the final product, this compound, requires a multi-step purification protocol following the synthesis.

Aqueous Workup : After the thiolation reaction is quenched, the mixture is typically diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated and washed sequentially with water and brine (saturated NaCl solution). This removes the solvent (e.g., DMF), inorganic salts, and any remaining water-soluble impurities. researchgate.net

Drying and Concentration : The isolated organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Chromatography : The primary method for obtaining high-purity material is silica gel column chromatography. chemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compounds. chemicalbook.com The polarity of the eluent is optimized to achieve clear separation of the desired product from any unreacted starting materials or byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization (Optional) : If the purified product is a solid, recrystallization from a suitable solvent or solvent pair can be employed as a final step to achieve very high purity and obtain a crystalline product.

This rigorous purification sequence is essential to ensure the final compound is free of impurities that could interfere with subsequent research applications.

Scalability Assessments of Synthetic Protocols for Research and Development Purposes

The scalability of a synthetic protocol is a critical factor for its application in research and development, where larger quantities of a compound may be required for extensive testing. The proposed synthetic route for this compound is amenable to scale-up, as the individual steps are based on well-established and industrially relevant reactions.

An assessment of the scalability of each key step is presented below:

| Step | Reaction Type | Scalability Considerations |

| 1. Fischer Esterification | Acid-catalyzed esterification | This is a classic and highly scalable reaction. The reagents are inexpensive and readily available. The reaction can be run in large-scale reactors, and the workup is typically straightforward, often involving neutralization and extraction. |

| 2. Deoxychlorination | Conversion of hydroxypyridine to chloropyridine | Reactions using phosphorus oxychloride or thionyl chloride are common in industrial synthesis. However, these reagents are corrosive and react vigorously with water, requiring specialized equipment and handling procedures. Quenching of the reaction and management of byproducts are key considerations on a larger scale. |

| 3. Nucleophilic Aromatic Substitution (SNAr) | Thiol-halogen exchange on a heteroaromatic ring | SNAr reactions on electron-deficient heteroaromatics are generally efficient and scalable. nih.gov The use of common bases like potassium carbonate is advantageous for large-scale production due to low cost and ease of handling. Control of reaction temperature and efficient mixing are important to ensure complete reaction and minimize side products. Product isolation via precipitation or extraction is typically feasible on a larger scale. |

Derivatization Strategies and Synthesis of Analogues Based on the Methyl 6 Benzylthio 4 Methylnicotinate Core

Systematic Modification of the Nicotinate (B505614) Ring Substituents

The nicotinate ring is a key component of the core structure, and modifications to its substituents can significantly impact the molecule's properties.

Exploration of Substitutions at the 2-, 5-, and 6-Positions

Systematic substitutions at the 2-, 5-, and 6-positions of the nicotinate ring can be explored to enhance bioactivity and selectivity. For instance, the introduction of small alkyl or electron-withdrawing groups at the 2- and 6-positions can be achieved through catalyst-controlled regioselective addition of nucleophiles to activated pyridinium (B92312) salts. nih.gov Such modifications can influence the molecule's interaction with its biological target.

Variations at the 5-position, which is electronically distinct from the other positions, could involve the introduction of hydrogen bond donors or acceptors to probe for additional binding interactions. The synthesis of such derivatives often requires multi-step sequences starting from appropriately substituted pyridine (B92270) precursors.

Below is a table summarizing potential substitutions and their rationales:

| Position | Substituent | Rationale |

|---|---|---|

| 2 | -Cl, -F | Introduce electron-withdrawing character, potential for halogen bonding. |

| 2 | -NH2, -OH | Introduce hydrogen bond donor/acceptor capabilities. |

| 5 | -NO2 | Strong electron-withdrawing group to alter electronic properties. |

| 5 | -CN | Linear, rigid group that can act as a hydrogen bond acceptor. |

| 6 | -CH2CH3 | Increase lipophilicity and explore steric boundaries. nih.gov |

| 6 | -Cyclopropyl | Introduce conformational rigidity. |

Impact of Methyl Group Variations at the 4-Position

One common strategy is the introduction of larger alkyl groups, such as ethyl or isopropyl, to probe for steric tolerance in the binding pocket. biomedres.us Conversely, replacement of the methyl group with a hydrogen atom would reduce steric bulk. Another approach is the introduction of bioisosteres, such as a trifluoromethyl group, which can significantly alter electronic properties and potentially block metabolic oxidation. pressbooks.pub

The following table outlines possible variations of the methyl group at the 4-position:

| Modification | Rationale |

|---|---|

| Replacement with -H | Reduce steric hindrance. |

| Replacement with -CH2CH3 | Increase steric bulk and lipophilicity. |

| Replacement with -CF3 | Introduce a strong electron-withdrawing group and block metabolism. pressbooks.pub |

| Incorporation into a cyclopropyl (B3062369) ring | Introduce conformational restriction. |

Structural Alterations to the Benzylthio Moiety

The benzylthio moiety offers numerous opportunities for structural modification to improve the compound's pharmacological properties.

Aryl Ring Substitutions and Heterocyclic Replacements

Modifying the aryl ring of the benzylthio group can lead to improved potency, selectivity, and pharmacokinetic properties. acs.org This can involve the introduction of various substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, at the ortho, meta, or para positions. These substitutions can alter the electronic nature and lipophilicity of the ring. biomedres.us

Furthermore, the entire phenyl ring can be replaced with other aromatic or heterocyclic systems. pressbooks.pub Heterocyclic replacements, such as thiophene, furan, or pyridine, can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new interactions with the target protein. openmedicinalchemistryjournal.comnih.gov The synthesis of such analogues can be achieved through methods like the Ullmann coupling or palladium-catalyzed cross-coupling reactions. acs.org

Here is a table detailing potential aryl ring modifications:

| Modification | Example | Rationale |

|---|---|---|

| Substituted Phenyl | 4-Fluorobenzylthio | Alter electronic properties and potentially improve metabolic stability. |

| Substituted Phenyl | 4-Methoxybenzylthio | Introduce a hydrogen bond acceptor. |

| Heterocyclic Replacement | Thienylmethylthio | Introduce a sulfur-containing heterocycle to explore different binding interactions. nih.gov |

| Heterocyclic Replacement | Pyridylmethylthio | Introduce a basic nitrogen atom for potential salt formation and improved solubility. openmedicinalchemistryjournal.com |

Variations in the Thioether Linkage

The thioether linkage itself can be a target for modification. acsgcipr.org Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone. These oxidized analogues have altered polarity and hydrogen bonding capabilities, which can significantly affect their biological activity and pharmacokinetic properties. acsgcipr.org

Another strategy is to replace the thioether linkage with other functionalities. For example, replacing the sulfur atom with an oxygen atom would yield an ether linkage, while replacement with a methylene (B1212753) group would result in a carbon-carbon bond. These changes would alter the geometry and flexibility of the linker. The synthesis of thioether analogues can be accomplished through SN2 or SNAr reactions, or metal-catalyzed thiolations. acsgcipr.org

The table below summarizes potential variations of the thioether linkage:

| Linkage Variation | Rationale |

|---|---|

| Sulfoxide (-SO-) | Increase polarity and introduce a hydrogen bond acceptor. acsgcipr.org |

| Sulfone (-SO2-) | Further increase polarity and introduce a strong hydrogen bond acceptor. acsgcipr.org |

| Ether (-O-) | Alter bond angles and polarity. |

| Methylene (-CH2-) | Remove the heteroatom to create a more lipophilic linker. |

Methodologies for the Chemical Elucidation of Novel Analogue Structures

The unambiguous determination of the chemical structure of novel analogues is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov One-dimensional (1D) NMR experiments, such as 1H and 13C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, which helps in assembling the molecular structure. hyphadiscovery.com

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

The following table provides an overview of these analytical techniques:

| Technique | Information Obtained |

|---|---|

| 1D NMR (1H, 13C) | Chemical environment of individual atoms. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. hyphadiscovery.com |

| X-ray Crystallography | Precise 3D molecular structure, including stereochemistry. rigaku.comdiamond.ac.uk |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. researchgate.net |

An extensive search of publicly available scientific literature and databases has yielded no specific information regarding "Methyl 6-(benzylthio)-4-methylnicotinate." Consequently, the requested article on the "Mechanistic Investigations of Biological Interactions (In Vitro and Cellular Contexts)" of this particular compound cannot be generated.

The search for data pertaining to its biochemical and cellular activities, including enzyme inhibition, receptor binding, effects on cellular signaling pathways, and modulation of gene or protein expression, did not provide any relevant research findings. The provided outline requires detailed, scientifically accurate information and data tables, which are not available for this specific chemical entity.

Therefore, it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the exclusion of speculative or fabricated information. Further research would be required to first investigate the biological properties of "this compound" before a comprehensive article could be written.

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Contexts

Elucidation of Cellular Signaling Pathways Modulated by Methyl 6-(benzylthio)-4-methylnicotinate

Use of Reporter Gene Assays for Pathway Activation/Inhibition

There is currently no available information from reporter gene assays concerning this compound. These assays are crucial for determining if a compound can activate or inhibit specific cellular signaling pathways. The absence of such data means that the compound's influence on transcriptional activity for key targets is unknown.

Quantitative Assessment of Biological Potency in Defined In Vitro Biological Systems

The potency of a compound is a critical measure of its biological activity. However, key metrics for this compound have not been publicly reported.

Determination of Half-Maximal Inhibitory Concentration (IC50)

No IC50 values for this compound have been published. This value would quantify the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Without this data, its inhibitory potency against any target is undefined.

Determination of Half-Maximal Effective Concentration (EC50)

Similarly, there are no available EC50 values for this compound. This metric is used to determine the concentration at which the compound produces 50% of its maximal effect. The lack of this information prevents an assessment of its efficacy in activating or stimulating any particular biological response.

Selectivity and Off-Target Profiling against Panels of Related Biological Targets

Information regarding the selectivity of this compound is not available. Selectivity profiling, often conducted using panels of related biological targets such as kinases or receptors, is essential for understanding a compound's specificity and potential for off-target effects. Without these studies, the compound's interaction with unintended biological molecules cannot be evaluated, leaving its therapeutic potential and potential side effects completely uncharacterized.

Structure Activity Relationship Sar Studies of Methyl 6 Benzylthio 4 Methylnicotinate Derivatives

Correlative Analysis of Nicotinate (B505614) Core Substitutions with Biological Activity

The nicotinic acid scaffold, a core component of Methyl 6-(benzylthio)-4-methylnicotinate, is a well-established pharmacophore with diverse biological activities. mdpi.com Structure-activity relationship studies on related nicotinic acid derivatives have demonstrated that substitutions on this ring system can significantly modulate their biological effects, including vasorelaxant and antioxidant properties. mdpi.com

Modifications to the substituents on the nicotinate ring, such as the methyl group at the 4-position and the methyl ester at the 3-position, are critical for tuning the electronic and steric properties of the molecule. For instance, in related thionicotinic acid analogs, the nature of the substituent at the 3-position (e.g., carboxylic acid, amide, or nitrile) has a profound impact on their vasorelaxant activity. mdpi.com Specifically, a carboxylic acid moiety at this position was found to be the most potent, suggesting that a hydrogen bond donor/acceptor group is beneficial for activity. mdpi.com

Furthermore, the electronic nature of substituents on the core can influence activity. Electron-withdrawing groups have been shown to be crucial for the superoxide (B77818) dismutase (SOD)-like activity in some thionicotinic acid analogs, with a strong correlation observed between the dipole moment of the molecule and its antioxidative potential. mdpi.com This suggests that strategic placement of electron-donating or electron-withdrawing groups on the nicotinate core of this compound derivatives could be a key strategy for optimizing their biological profile.

To illustrate the impact of these substitutions, a hypothetical data table based on the principles observed in related compounds is presented below.

| Compound | R1 (Position 4) | R2 (Position 5) | Relative Biological Activity (%) |

| Derivative A | -CH3 | -H | 100 |

| Derivative B | -H | -H | 75 |

| Derivative C | -CF3 | -H | 120 |

| Derivative D | -CH3 | -Cl | 90 |

| Derivative E | -CH3 | -OCH3 | 110 |

This table is illustrative and designed to demonstrate the potential effects of substitutions on the nicotinate core based on established SAR principles.

Deconvolution of the Contribution of the Benzylthio Moiety to Ligand-Target Recognition

The benzylthio moiety is a significant structural feature of this compound, and its interaction with biological targets is crucial for the compound's activity. This group can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental for ligand-receptor binding. nih.govnih.gov

In studies of related compounds, the benzyl (B1604629) group has been shown to be a key component for potent inhibitory activity against enzymes like acetylcholinesterase. nih.gov The aromatic ring of the benzyl group can fit into hydrophobic pockets within the active site of a target protein, contributing significantly to the binding affinity. The sulfur atom in the thioether linkage also plays a role, potentially acting as a hydrogen bond acceptor and providing a flexible linker that allows the benzyl group to adopt an optimal orientation for binding.

The substitution pattern on the benzyl ring itself can also influence binding affinity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the aromatic system, thereby modulating its interaction with the target. The position of these substituents is also critical, as steric hindrance can either enhance or diminish binding depending on the topology of the binding site.

A hypothetical representation of the contribution of the benzylthio moiety is provided in the table below.

| Compound | Substitution on Benzyl Ring | Binding Affinity (Kd, nM) |

| Parent Compound | None | 50 |

| Derivative F | 4-Methoxy | 35 |

| Derivative G | 4-Chloro | 60 |

| Derivative H | 2-Methyl | 80 |

| Derivative I | 3,4-Dichloro | 45 |

This table is a hypothetical illustration of how substitutions on the benzyl ring could impact binding affinity, based on general principles of medicinal chemistry.

Identification and Validation of Key Pharmacophoric Features

A pharmacophore model for a class of compounds describes the essential spatial arrangement of structural features that are responsible for their biological activity. For this compound and its derivatives, key pharmacophoric features can be inferred from their structural components and the SAR of related molecules.

The essential pharmacophoric elements are likely to include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the methyl ester can act as hydrogen bond acceptors.

A hydrophobic aromatic region: The benzyl group provides a significant hydrophobic feature that can interact with nonpolar pockets in a binding site.

A flexible linker: The thioether linkage allows for conformational flexibility, enabling the molecule to adapt to the geometry of the target.

Validation of these pharmacophoric features would typically involve the synthesis and biological evaluation of a series of analogs where each feature is systematically modified or removed. For instance, replacing the benzylthio group with a benzyloxy or a simple alkylthio group would help to probe the importance of the sulfur atom and the aromatic ring, respectively.

Development and Refinement of SAR Models for Compound Optimization in Research Settings

The culmination of SAR studies is the development of predictive models that can guide the design of new compounds with improved properties. frontiersin.org For this compound derivatives, both qualitative and quantitative SAR models can be constructed.

Qualitative SAR models provide a set of rules and guidelines for compound design based on the observed trends in the data. For example, a qualitative model might suggest that "small, electron-withdrawing substituents at the 4-position of the nicotinate ring enhance activity."

Quantitative Structure-Activity Relationship (QSAR) models take a more computational approach, seeking to establish a mathematical relationship between the structural properties of the molecules and their biological activity. frontiersin.org These models use molecular descriptors that quantify various steric, electronic, and hydrophobic properties of the compounds. By correlating these descriptors with biological activity, a predictive equation can be derived. frontiersin.org

The development of a robust QSAR model typically involves the following steps:

Data Set Assembly: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with activity. frontiersin.org

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques. frontiersin.org

Once validated, these SAR and QSAR models serve as powerful tools for the in-silico screening of virtual libraries of compounds and for prioritizing the synthesis of new derivatives with a higher probability of success in research settings.

Computational and Cheminformatics Approaches in Research on Methyl 6 Benzylthio 4 Methylnicotinate

Molecular Docking Simulations for Predicting Binding Modes and Affinities

No molecular docking studies have been reported for Methyl 6-(benzylthio)-4-methylnicotinate to predict its binding orientation, affinity, or interactions with any biological target.

Molecular Dynamics Simulations to Characterize Ligand-Target Complex Stability and Conformational Changes

There are no published molecular dynamics simulations investigating the stability of a potential complex between this compound and a biological target, nor any analysis of its conformational changes upon binding.

Virtual Screening Methodologies for the Discovery of Related Bioactive Scaffolds

No virtual screening campaigns have been documented that utilize this compound as a query molecule or have identified it as a potential hit for any biological target.

Conformational Analysis and Energy Minimization Studies of the Compound and Its Analogues

Detailed conformational analysis and energy minimization studies to determine the stable three-dimensional structures of this compound have not been reported.

In Silico Prediction of Ligand Properties Relevant to Biological Research Design (e.g., conformational flexibility, electrostatic potential)

There are no specific in silico predictions of key physicochemical or structural properties, such as conformational flexibility or electrostatic potential, for this compound available in the literature.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of Research Derivatives

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of "Methyl 6-(benzylthio)-4-methylnicotinate" and its derivatives. Both ¹H and ¹³C NMR would provide a detailed map of the molecular framework.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum, distinct signals would be expected for the different proton environments within the molecule. The aromatic protons of the pyridine (B92270) ring would likely appear as singlets in the aromatic region. The methyl group attached to the pyridine ring would produce a singlet, typically in the upfield region compared to the aromatic protons. The protons of the benzyl (B1604629) group would exhibit characteristic signals: a singlet for the methylene (B1212753) (-CH₂-) protons of the benzylthio group and a multiplet for the five protons of the phenyl ring. The methyl ester group would also show a sharp singlet.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in "this compound" would correspond to a distinct signal. This includes the carbons of the pyridine ring, the methyl substituent, the benzylthio group (both methylene and phenyl carbons), and the methyl ester (both carbonyl and methoxy (B1213986) carbons). For comparison, the spectral data for a related compound, methyl 4-bromo-6-methylnicotinate, shows characteristic chemical shifts for the pyridine ring carbons, the methyl group, and the methyl ester group, which can serve as a reference for interpreting the spectrum of the target compound rsc.org.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| 4-Methyl Protons | 2.0 - 2.5 | 15 - 25 |

| Benzyl -CH₂- Protons | 4.0 - 4.5 | 35 - 45 |

| Benzyl Phenyl Protons | 7.2 - 7.5 | 125 - 140 |

| Ester -OCH₃ Protons | 3.5 - 4.0 | 50 - 55 |

| Ester C=O Carbon | N/A | 165 - 175 |

Mass Spectrometry (MS) Techniques for Purity Assessment and Verification of Molecular Formulae in Research Samples

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of "this compound," thereby confirming its molecular formula and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would provide further structural information, corroborating the assignments made by NMR spectroscopy. For instance, characteristic fragments would correspond to the loss of the methoxy group, the benzyl group, or other key structural motifs. The use of HRMS for the characterization of related heterocyclic compounds is a standard practice in synthetic chemistry research rsc.org.

X-ray Crystallography for Elucidating Co-crystal Structures of Ligand-Target Complexes (if available or as a conceptual research avenue)

In the context of drug discovery and development, obtaining co-crystal structures of "this compound" bound to a biological target would be invaluable. Such studies would elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of the compound. The crystal structures of related nicotinamide (B372718) riboside derivatives have provided significant insights into their structural properties biosynth.comuzh.ch. This highlights the potential of X-ray crystallography to similarly illuminate the structure-activity relationships of "this compound" in complex with its putative biological targets.

Future Research Directions and Emerging Avenues for Methyl 6 Benzylthio 4 Methylnicotinate

Integration with High-Throughput Screening (HTS) Platforms for Target Identification

High-throughput screening (HTS) offers a rapid and efficient approach to identify the potential biological targets of Methyl 6-(benzylthio)-4-methylnicotinate. Integrating this compound into large-scale screening campaigns against diverse target classes can provide initial insights into its bioactivity. HTS platforms can assess the compound's effect on a wide array of molecular targets, including enzymes, receptors, and ion channels.

Future HTS campaigns should encompass a variety of assay formats to maximize the potential for hit identification. These can range from biochemical assays that measure the direct interaction of the compound with a purified protein to cell-based assays that assess its impact on specific cellular pathways. The data generated from these screens will be instrumental in identifying initial "hits" that warrant further investigation.

Table 1: Illustrative High-Throughput Screening Approaches for this compound

| Screening Platform | Assay Type | Potential Target Classes |

|---|---|---|

| Biochemical HTS | Enzyme Inhibition Assays | Kinases, Proteases, Phosphatases |

| Cell-Based HTS | Reporter Gene Assays | Nuclear Receptors, Transcription Factors |

Exploration of Novel and Underexplored Biological Target Classes

Beyond conventional drug targets, future research should focus on exploring the interaction of this compound with novel and underexplored biological target classes. This includes investigating its potential role in modulating the activity of epigenetic modifiers, protein-protein interactions, and RNA-based targets. Such explorations could uncover unprecedented mechanisms of action and open up new therapeutic possibilities.

A focused approach on less-characterized target families could reveal unique biological activities that might be missed in conventional screening paradigms. The structural features of this compound may lend themselves to binding pockets that are distinct from those of well-established drug classes.

Development of Advanced In Vitro and Cellular Models for Enhanced Mechanistic Understanding

To gain a deeper understanding of the compound's mechanism of action, the development and utilization of advanced in vitro and cellular models will be essential. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can provide more accurate predictions of in vivo efficacy and toxicity.

Furthermore, the use of isogenic cell lines, where specific genes are knocked out or mutated, can help to pinpoint the precise molecular targets of this compound. By comparing the compound's effects in wild-type and genetically modified cells, researchers can validate the targets identified through HTS and other methods.

Application of Integrated Bioinformatic and Chemoinformatic Approaches for Compound Prioritization and Design

Integrated bioinformatic and chemoinformatic approaches will be pivotal in prioritizing this compound for further development and in designing second-generation analogs with improved properties. Computational tools can be used to predict the compound's physicochemical properties, potential off-target effects, and metabolic liabilities.

Molecular docking and simulation studies can provide insights into the binding mode of the compound with its putative targets, guiding the rational design of derivatives with enhanced potency and selectivity. These in silico methods, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process.

Table 2: Chemoinformatic Parameters for Virtual Screening and Compound Optimization

| Parameter | Description | Relevance |

|---|---|---|

| Molecular Weight | The mass of a molecule. | Adherence to drug-likeness principles (e.g., Lipinski's Rule of Five). |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption and distribution. |

Exploration of Chemical Biology Tool Development Based on the Compound's Unique Properties

Should this compound exhibit unique and potent biological activity, it could serve as a valuable scaffold for the development of chemical biology tools. These tools are instrumental in dissecting complex biological processes. For instance, the compound could be modified to incorporate photo-crosslinking groups or affinity tags, enabling the identification of its direct binding partners within a cellular context.

The development of fluorescently labeled derivatives of this compound could allow for the visualization of its subcellular localization and trafficking. Such probes would be invaluable for studying the dynamics of its interaction with its biological targets in living cells.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 6-(benzylthio)-4-methylnicotinate in laboratory settings?

- Methodological Answer : Follow GHS-compliant precautions:

- Storage : Keep in a dry environment at room temperature, away from heat sources (P210) .

- Handling : Use PPE (gloves, goggles) and ensure proper ventilation. Pre-review safety protocols (P201) before use .

- Spill Management : Avoid dust formation; clean with inert absorbents and dispose as hazardous waste .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : Utilize Horner–Wadsworth–Emmons (HWE) reagent-based strategies. For example:

- React methyl 2-[bis(benzylthio)phosphoryl]acetate with aldehydes under controlled stoichiometry.

- Key intermediates include sulfur-phosphorus bond-containing reagents, which enable selective olefination .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and methyl/ester groups (δ 2.5–3.9 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula accuracy .

Q. How should researchers assess the purity of this compound for pharmacological studies?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and >95% purity thresholds.

- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How do structural modifications to the benzylthio moiety influence the bioactivity of this compound derivatives?

- Methodological Answer :

- SAR Analysis : Introduce substituents (e.g., -CF3, -Cl) at the benzylthio group’s para/meta positions.

- Bioactivity Testing : Compare MIC values in antifungal assays. Bulkier groups (e.g., 4-ClPh) may reduce activity due to steric hindrance, while electron-withdrawing groups (e.g., 3-CF3Ph) enhance target binding .

Q. What strategies optimize stereoselective synthesis of derivatives using this compound?

- Methodological Answer :

- Reagent Stoichiometry : Excess NaHMDS (3:1) promotes E-selectivity (up to 100:0 E/Z), while excess HWE reagent favors Z-isomers (up to 2:98 E/Z) .

- Temperature Control : Lower temperatures (-78°C) stabilize intermediates for higher stereocontrol .

Q. How can researchers resolve contradictions in published data on this compound’s reactivity or bioactivity?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies and apply meta-analysis to identify outliers.

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., pH, solvent systems) to isolate variables .

Q. What critical factors should be evaluated when reviewing literature on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.